3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid
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Overview
Description
Scientific Research Applications
Hydrogen Bonding Studies
- Hydrogen Bonding in Derivatives: A study on hydrogen bonding in similar compounds, specifically 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids and 3-(1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acids, was conducted. This research, using 1H NMR spectroscopy and X-ray crystallography, revealed insights into the hydrogen bonding behaviors of these compounds, which could be relevant for understanding the properties of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).
Chemical Reactions and Synthesis
C-H Functionalization
Research on cyclic amines, including pyrrolidine and tetrahydroisoquinoline, interacting with α,β-unsaturated aldehydes and ketones, offers insights into potential chemical reactions involving similar structures to this compound. This study could provide a framework for understanding how such compounds react under various conditions (Kang, Richers, Sawicki, & Seidel, 2015).
Synthesis of Derivatives
A study focused on synthesizing various substituted derivatives of similar compounds, such as 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, could provide a methodological basis for synthesizing and manipulating this compound for research purposes (Goto, Utsunomiya, Aiba, Hayasaka, Endo, Watanabe, Ishizaki, Sato, & Saito, 1991).
Analytical Techniques
- Pyrolysis/GC/MS Analysis: The application of Pyrolysis/GC/MS for analyzing the primary and secondary pyrolysis products of compounds structurally similar to this compound highlights an important analytical technique. This method could be essential for determining the decomposition products and stability of the compound under various conditions (Huyghues-Despointes, Yaylayan, & Keyhani, 1994).
Environmental Impact
- Atmospheric Chemistry: Research on pyruvic acid, a structurally similar compound, in the boreal forest atmosphere provides insights into the potential environmental impacts of similar organic acids. Understanding the atmospheric interactions of these compounds can be crucial for assessing their environmental footprint (Eger, Schuladen, Sobanski, Fischer, Karu, Williams, Riva, Zha, Ehn, Quéléver, Schallhart, Lelieveld, & Crowley, 2020).
Future Directions
Properties
IUPAC Name |
3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-7(14)3-5-12-9(15)6-2-1-4-11-8(6)10(12)16/h1-2,4H,3,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMUINIVQILHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCC(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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